molecular formula C9H7BrF2O B14883948 1-(4-Bromophenyl)-2,2-difluoropropan-1-one CAS No. 1649459-66-4

1-(4-Bromophenyl)-2,2-difluoropropan-1-one

Cat. No.: B14883948
CAS No.: 1649459-66-4
M. Wt: 249.05 g/mol
InChI Key: WMSZBCKIOUMGOX-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2,2-difluoropropan-1-one is an organic compound with the molecular formula C9H8BrF2O It is characterized by the presence of a bromine atom attached to a phenyl ring, along with two fluorine atoms and a ketone group on a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)-2,2-difluoropropan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2,2-difluoropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-bromobenzoic acid.

    Reduction: Formation of 1-(4-bromophenyl)-2,2-difluoropropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-2,2-difluoropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2,2-difluoropropan-1-one involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in cell proliferation, contributing to its potential anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-2,2-difluoropropanol: A reduced form of the compound with an alcohol group instead of a ketone.

    4-Bromophenylacetic acid: A structurally related compound with a carboxylic acid group.

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with a thiazole ring and similar bromophenyl group.

Uniqueness

1-(4-Bromophenyl)-2,2-difluoropropan-1-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and potential biological activity. Its specific structure allows for targeted modifications and applications in various fields of research.

Properties

CAS No.

1649459-66-4

Molecular Formula

C9H7BrF2O

Molecular Weight

249.05 g/mol

IUPAC Name

1-(4-bromophenyl)-2,2-difluoropropan-1-one

InChI

InChI=1S/C9H7BrF2O/c1-9(11,12)8(13)6-2-4-7(10)5-3-6/h2-5H,1H3

InChI Key

WMSZBCKIOUMGOX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Br)(F)F

Origin of Product

United States

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